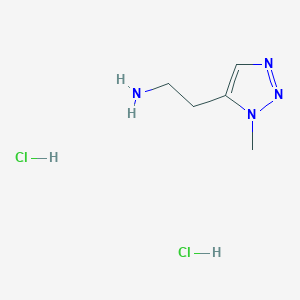![molecular formula C10H9N3O2 B2460224 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]essigsäure CAS No. 639863-89-1](/img/structure/B2460224.png)
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]essigsäure
Übersicht
Beschreibung
“2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid” is a compound with the molecular formula C10H9N3O4 . It is a type of triazole compound, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,N-dimethyl formamide azine with 2-(4-aminophenyl)acetic acid in benzene under heating and stirring. The mixture is then refluxed, cooled to room temperature, and the solid product obtained is filtered and washed with ethanol .Molecular Structure Analysis
The crystal structure of this compound is orthorhombic, with parameters a = 4.3976 (6) Å, b = 10.8753 (14) Å, c = 19.678 (3) Å . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Wissenschaftliche Forschungsanwendungen
Koordinations-Polymere (CPs)
- Synthese und Strukturen: Forscher haben drei neue Koordinations-Polymere (CPs) unter Verwendung dieses Liganden in Kombination mit verschiedenen Metallsalzen synthetisiert . Diese CPs weisen unterschiedliche Strukturen auf, darunter 2D- und 3D-Netzwerke.
Photokatalyse
Wirkmechanismus
Target of Action
It’s known that triazole derivatives often interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Triazole derivatives are known for their ability to form stable complexes with various biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their versatile nature .
Result of Action
It’s known that triazole derivatives can have various biological effects, including antimicrobial, antitumor, and luminescent sensitive detection for antibiotics and pesticides .
Eigenschaften
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDQFRWRSOCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
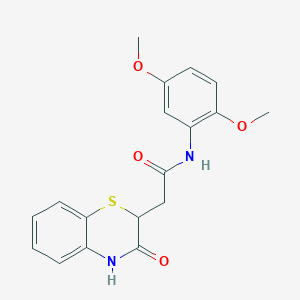
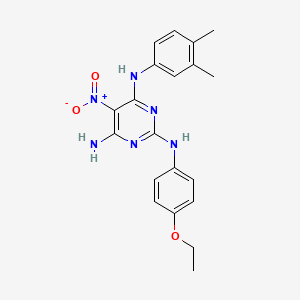
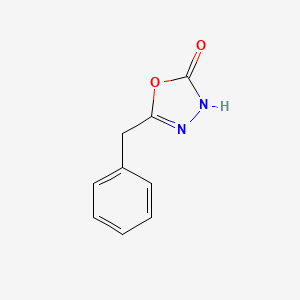
![(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2460153.png)
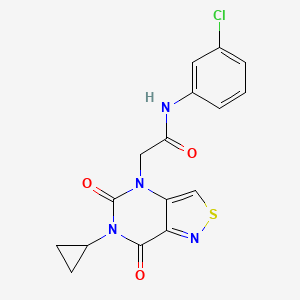

![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
